7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of benzoxazines, which are characterized by their unique heterocyclic structure. This particular compound features a benzyloxy group at the 7-position of the benzoxazine ring, contributing to its distinct chemical properties. Benzoxazines are known for their potential applications in various fields, including pharmaceuticals and materials science.
The compound can be synthesized through various methods, which have been documented in scientific literature. It is often derived from simpler precursors through multi-step synthetic routes involving reactions such as cyclization and functional group transformations.
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine is classified under heterocyclic compounds, specifically within the category of oxazines. Its molecular formula is , and it has been assigned a CAS number of 1206102-09-1. The compound's structure includes a bicyclic system with both nitrogen and oxygen heteroatoms, which are integral to its chemical behavior.
The synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine can be accomplished through several methods:
The synthetic routes typically involve careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and selectivity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.
The molecular structure of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine consists of a benzene ring fused with an oxazine ring. The benzyloxy group contributes to its stability and reactivity.
The compound's structural features play a vital role in its chemical reactivity and potential biological activities.
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions vary widely based on desired outcomes and may involve catalysts or specific solvents to enhance reaction rates.
The mechanism of action for 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine primarily involves its interaction with biological molecules. The compound may exhibit pharmacological activities by binding to specific enzymes or receptors, influencing biochemical pathways.
Research indicates that derivatives of benzoxazines may possess antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications. The exact molecular targets and pathways remain an area for further investigation.
Relevant data from studies indicate that modifications at various positions on the benzoxazine ring can significantly alter physical properties and reactivity profiles.
7-(Benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine has several scientific uses:
The construction of the 1,4-benzoxazine core has been revolutionized by transition metal catalysis, enabling efficient access to 7-substituted derivatives. Lewis acid-catalyzed aziridine ring opening represents a powerful strategy, where activated aziridines undergo regioselective SN2-type ring opening with ortho-halophenols. This reaction is catalyzed by scandium triflate (Sc(OTf)₃ at mild temperatures (50-60°C), forming linear intermediates that subsequently undergo Cu(I)-mediated cyclization to afford the benzoxazine scaffold. This stepwise approach delivers 3,4-dihydro-2H-1,4-benzoxazines with >99% enantiomeric excess (ee) and diastereomeric excess (de), as demonstrated in the synthesis of advanced intermediates for bioactive molecules [1].
Palladium catalysis offers complementary routes to the benzoxazine core. Tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates (VMCCs) with bisnucleophiles like 2-aminophenols proceeds under Pd/(R)-DTBM-SEGPHOS relay catalysis. This one-pot transformation constructs the benzoxazine ring with concurrent introduction of chiral centers at C2, yielding 7-substituted derivatives in 85-92% yield and 90-95% ee. The WingPhos ligand enables analogous asymmetric allylic substitutions, achieving regio- and enantioselective benzoxazine formation (94-98% ee) under mild conditions (25-40°C) [1] [9]. These catalytic methodologies demonstrate significant advantages over classical thermal cyclization methods in regiocontrol and functional group tolerance.
Table 1: Catalytic Methods for Benzoxazine Core Synthesis
| Catalytic System | Reaction Type | Yield Range | Enantioselectivity | Key Advantages |
|---|---|---|---|---|
| Sc(OTf)₃/CuI | Aziridine ring-opening/cyclization | 78-85% | >99% ee | High stereocontrol, stepwise |
| Pd/WingPhos | Tandem allylic substitution | 82-95% | 94-98% ee | Mild conditions, broad substrate scope |
| Pd/(R)-DTBM-SEGPHOS | Allylic amination/oxa-Michael | 85-92% | 90-95% ee | One-pot process, quaternary center formation |
| Chiral phosphoric acid (CPA) | Oxetane desymmetrization | 88-95% | 92-97% ee | Transition metal-free, high atom economy |
Installation of the benzyloxy group at the C7 position relies on precise ortho-functionalization of phenol precursors. Regioselective O-alkylation is achieved through Williamson ether synthesis, where 4-benzyloxyphenol reacts with 1,2-dibromoethane in dimethylacetamide (DMAC) at 120°C. Potassium carbonate acts as a base to deprotonate the phenolic OH, facilitating nucleophilic displacement with a 6:1 regioselectivity for the para-position over ortho-substitution. This selectivity arises from steric hindrance near the ortho-amino group in diamine precursors [3] [6].
Alternative routes employ halophenol intermediates for late-stage benzylation. 7-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine undergoes O-alkylation with benzyl bromide in acetone at 60°C using potassium iodide as a catalyst. Anhydrous conditions are critical to suppress hydrolysis, with molecular sieves (4Å) enhancing yields to 89%. For electron-deficient systems, phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) enables benzylation at ambient temperature (25°C) in biphasic toluene/NaOH systems, achieving 92% conversion within 2 hours [6] [7]. Microwave irradiation (150W, 100°C) further accelerates this transformation to 15 minutes with maintained regioselectivity, demonstrating the versatility of nucleophilic approaches for C7 functionalization.
Table 2: Nucleophilic Substitution Conditions for Benzyloxy Introduction
| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 7-Hydroxy-1,4-benzoxazine | Benzyl bromide | K₂CO₃/KI | Acetone | 60°C | 6 h | 89% |
| 4-Benzyloxyphenol | 1,2-Dibromoethane | K₂CO₃ | DMAC | 120°C | 8 h | 78% |
| 2-Amino-4-benzyloxyphenol | Epichlorohydrin | NaHCO₃ | DMF | 80°C | 12 h | 82% |
| 7-Hydroxy-1,4-benzoxazine | Benzyl chloride | NaOH/TBAB (PTC) | Toluene/H₂O | 25°C | 2 h | 92% |
| 7-Hydroxy-1,4-benzoxazine | Benzyl bromide | Cs₂CO₃/Microwave | MeCN | 100°C | 0.25 h | 94% |
Enantioselective synthesis of 7-(benzyloxy)-3,4-dihydro-2H-1,4-benzoxazine leverages chiral auxiliaries and biocatalysis for absolute stereocontrol. Chiral phosphoric acids (CPAs) promote desymmetrization of prochiral oxetanes, where CPA-3 (3 mol%) induces ring opening with 2-aminophenols at -40°C to afford S-configured products in 97% ee. Computational studies reveal this enantioselectivity arises from hydrogen-bond stabilization in the Zimmerman-Traxler transition state, with the benzyloxy group positioned axially [1].
Biocatalytic routes employ alcohol dehydrogenases (ADHs) for asymmetric synthesis. Rhodococcus ruber ADH-A reduces 1-(2-nitro-5-(benzyloxy)phenyl)propan-2-one to (S)-alcohols (>99% ee) in phosphate buffer (pH 7.2) with 2-propanol co-substrate. Conversely, evo-1.1.200 ADH selectively generates the (R)-enantiomer under identical conditions. The chiral alcohols undergo Buchwald-Hartwig amination followed by spontaneous cyclization, producing enantioenriched 3-methyl-7-(benzyloxy) derivatives without racemization. This chemoenzymatic sequence was successfully applied to synthesize (S)-(−)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, the levofloxacin precursor, in 5 steps with 41% overall yield and 99% ee [5] [9].
Substituent engineering enhances stereoselectivity; introducing 2,2-dimethyl groups restricts ring inversion, amplifying diastereofacial discrimination during nucleophilic additions. This conformational locking enables kinetic resolutions via lipase-catalyzed acetylation (CAL-B, vinyl acetate), yielding optically pure (>99% ee) benzoxazines after hydrolysis [9].
Table 3: Asymmetric Synthesis Approaches
| Method | Chiral Inducer | Conditions | ee | Configuration | Application |
|---|---|---|---|---|---|
| Chiral phosphoric acid | CPA-3 (3 mol%) | Toluene, -40°C, 24 h | 97% | S | Chiral benzoxazine scaffolds |
| Biocatalytic reduction | ADH-A (R. ruber) | Phosphate buffer, 30°C | >99% | S | Levofloxacin precursor |
| Biocatalytic reduction | evo-1.1.200 ADH | Phosphate buffer, 30°C | >99% | R | Non-natural benzoxazines |
| Lipase resolution | CAL-B, vinyl acetate | TBME, 25°C | >99% | R or S | Racemate separation |
| Pd/Chiral bisphosphine | (R)-DTBM-SEGPHOS | THF, 40°C | 96% | R | Quaternary center formation |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5